Cas no 1437433-08-3 (5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one)
![5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one structure](https://ja.kuujia.com/scimg/cas/1437433-08-3x500.png)
5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one 化学的及び物理的性質
名前と識別子
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- 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
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- インチ: 1S/C7H6BrN3O/c1-11-6-4(3-9-11)2-5(8)7(12)10-6/h2-3H,1H3,(H,10,12)
- InChIKey: LAVPFUFFWQCUOS-UHFFFAOYSA-N
- ほほえんだ: BrC1C(NC2=C(C=NN2C)C=1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 253
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 46.9
5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM287596-5g |
5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one |
1437433-08-3 | 97% | 5g |
$1814 | 2021-08-18 | |
Chemenu | CM287596-1g |
5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one |
1437433-08-3 | 97% | 1g |
$687 | 2021-08-18 | |
Chemenu | CM287596-5g |
5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one |
1437433-08-3 | 97% | 5g |
$1814 | 2023-02-18 | |
Chemenu | CM287596-10g |
5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one |
1437433-08-3 | 97% | 10g |
$2454 | 2023-02-18 | |
Chemenu | CM287596-10g |
5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one |
1437433-08-3 | 97% | 10g |
$2454 | 2021-08-18 | |
Chemenu | CM287596-1g |
5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one |
1437433-08-3 | 97% | 1g |
$687 | 2023-02-18 |
5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one 関連文献
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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8. Back matter
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-oneに関する追加情報
5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one: A Comprehensive Overview
The compound 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, identified by the CAS number 1437433-08-3, is a highly specialized organic molecule with significant applications in the field of pharmaceutical chemistry. This compound belongs to the class of pyrazolopyridines, which are known for their unique structural properties and potential bioactivity. Recent studies have highlighted its role in various therapeutic areas, making it a subject of intense research interest.
The molecular structure of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one consists of a pyrazole ring fused with a pyridine ring, with a bromine substituent at the 5-position and a methyl group at the 1-position. This arrangement confers the molecule with unique electronic properties and enhances its ability to interact with biological targets. The presence of the bromine atom also introduces additional functional diversity, which is crucial for its pharmacological activity.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound. Researchers have developed novel methodologies to construct the pyrazolopyridine core, leveraging advanced coupling reactions and catalytic processes. These methods not only improve yield but also enhance the purity of the final product, which is critical for its application in drug discovery.
In terms of pharmacological activity, 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one has shown promising results in preclinical studies. It exhibits potent inhibitory effects on key enzymes involved in inflammatory pathways, making it a potential candidate for anti-inflammatory therapies. Additionally, recent studies have explored its role as a modulator of ion channels, which could open new avenues for treating neurological disorders.
The compound's unique structure also makes it an attractive scaffold for drug design. By modifying the substituents at various positions on the ring system, researchers can fine-tune its pharmacokinetic properties and enhance its bioavailability. This flexibility underscores its potential as a lead compound in drug development programs targeting diverse therapeutic areas.
From an analytical standpoint, modern spectroscopic techniques such as NMR and mass spectrometry have been instrumental in characterizing this compound. These methods provide detailed insights into its molecular structure and confirm its identity with high precision. Such rigorous characterization is essential for ensuring the reliability of experimental results in subsequent studies.
In conclusion, 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one stands out as a significant molecule in contemporary medicinal chemistry. Its structural features, coupled with recent advancements in synthesis and pharmacology, position it as a valuable asset in the quest for novel therapeutic agents. As research continues to unravel its full potential, this compound is poised to make meaningful contributions to the field of drug discovery.
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